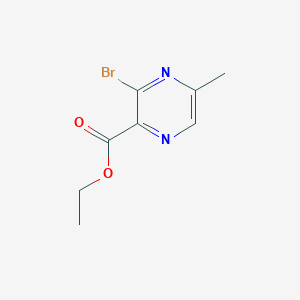![molecular formula C14H17BO2Si B13676503 3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
3-[Dimethyl(phenyl)silyl]phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethyl(phenyl)silyl]phenylboronic Acid: is an organoboron compound that features both a boronic acid group and a silyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid typically involves the reaction of a silylated phenylboronic acid derivative with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organoboron compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The silyl group can be reduced under specific conditions to yield different silyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are often employed.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Silyl derivatives.
Substitution: Functionalized phenylboronic acids.
科学的研究の応用
Chemistry: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This makes it valuable in the synthesis of complex organic molecules and polymers.
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems . The silyl group adds an additional layer of functionality, potentially enhancing the compound’s utility in medicinal chemistry.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability .
作用機序
The mechanism of action of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid involves its ability to participate in various chemical reactions due to the presence of both boronic acid and silyl groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in sensing and separation applications .
類似化合物との比較
3-(Trimethylsilyl)phenylboronic Acid: This compound is similar in structure but features a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
3,5-Dimethylphenylboronic Acid: This compound lacks the silyl group but has additional methyl groups on the phenyl ring.
Uniqueness: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a dimethyl(phenyl)silyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
特性
分子式 |
C14H17BO2Si |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
[3-[dimethyl(phenyl)silyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,13-8-4-3-5-9-13)14-10-6-7-12(11-14)15(16)17/h3-11,16-17H,1-2H3 |
InChIキー |
OTHVNTRDDSEZSH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
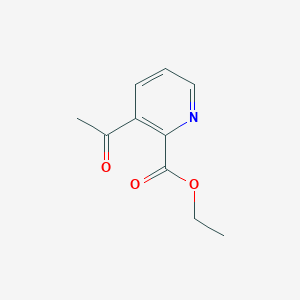
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)

![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
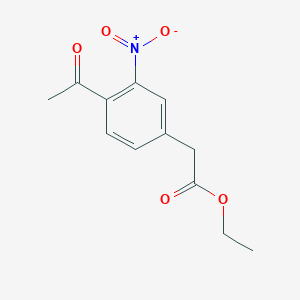
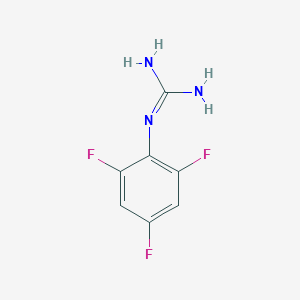
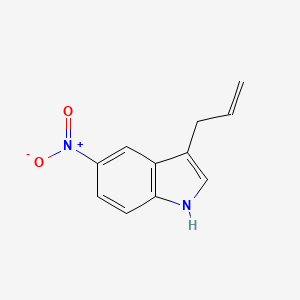
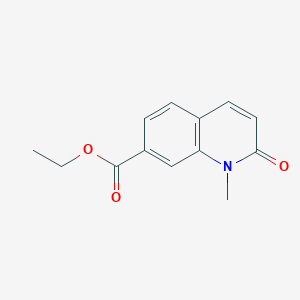
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)

![5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13676479.png)
